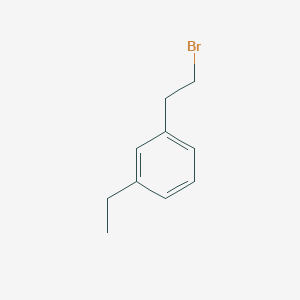

1-(2-Bromoethyl)-3-ethylbenzene

Description

1-(2-Bromoethyl)-3-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 2-bromoethyl group at position 1 and an ethyl group at position 2. Bromoethyl-substituted benzenes are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to their reactivity in nucleophilic substitution reactions. The bromine atom serves as a leaving group, enabling further functionalization, while substituents like ethyl or halogens modulate electronic and steric properties .

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-ethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

XEBOYHYBVZJAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs of 1-(2-Bromoethyl)-3-ethylbenzene

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the bromoethyl group, accelerating nucleophilic substitution reactions. For instance, 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene exhibits higher reactivity in alkylation reactions compared to its methoxy analog . Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, leading to lower yields (37% vs. 51% for CF₃ analog) .

Steric Considerations: Bulky substituents like -CF₃ or -NO₂ may hinder reaction kinetics due to steric crowding, though their electronic effects often dominate .

Synthetic Versatility :

- Nitro and halogen substituents enable diverse downstream modifications. For example, 1-(2-Bromoethyl)-4-nitrobenzene is reduced to sulfonate derivatives for drug synthesis , while chloro/fluoro analogs are used in cross-coupling reactions .

Physical and Chemical Properties

Table 2: Physicochemical Data for Selected Compounds

- Density and Polarity: Bromoethylbenzenes with nonpolar substituents (e.g., ethyl) are typically denser than parent benzene due to increased molecular weight.

- Solubility : Sulfur-containing analogs (e.g., 1-[(2-bromoethyl)sulfanyl]-3-methylbenzene) exhibit higher solubility in polar solvents compared to halogenated derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) generates radicals upon thermal decomposition, initiating the addition of HBr across the double bond of 3-ethylstyrene. The bromine atom attaches to the less substituted carbon, yielding the beta-bromo product.

Key Parameters :

-

Temperature : 80–95°C (optimizes radical initiation while preventing side reactions).

-

Solvent : Non-polar solvents like n-heptane or kerosene enhance solubility and heat transfer.

-

HBr Flow Rate : 750–1,200 cc/min ensures rapid saturation.

-

Initiator Concentration : 1–2 wt% AIBN relative to 3-ethylstyrene.

Industrial-Scale Protocol

A representative industrial procedure involves:

-

Mixing 3-ethylstyrene with n-heptane and AIBN in a continuous flow reactor.

-

Bubbling anhydrous HBr gas through the solution at 85–95°C.

-

Maintaining reaction for 1–2 hours until HBr saturation is achieved.

-

Isolating the product via vacuum distillation (90–100°C at 10–15 mmHg).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 99.5% |

| Purity (GC-MS) | >99.7% |

| α-Bromo Isomer | <0.1% |

This method’s efficiency stems from its high selectivity and scalability, making it the preferred route for bulk production.

Bromination of 3-Ethylphenethyl Alcohol

An alternative pathway involves the bromination of 3-ethylphenethyl alcohol (1-(2-hydroxyethyl)-3-ethylbenzene) using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). While less common industrially, this method is viable for laboratory-scale synthesis.

Reaction Protocol

-

Substrate Preparation : 3-ethylphenethyl alcohol is synthesized via Friedel-Crafts alkylation of ethylbenzene with ethylene oxide, followed by acid-catalyzed hydration.

-

Bromination : The alcohol reacts with PBr₃ in anhydrous diethyl ether under reflux (40–50°C for 4–6 hours).

Reaction Equation :

Yield Optimization :

-

Stoichiometry : A 1:1 molar ratio of alcohol to PBr₃ minimizes side reactions.

-

Solvent Choice : Ethers or dichloromethane prevent carbocation rearrangements.

Limitations

-

Byproducts : Phosphorous acid (H₃PO₃) complicates purification.

-

Scale-Up Challenges : Exothermic nature requires precise temperature control.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HBr Addition to 3-Ethylstyrene | 99.5% | >99.7% | High | High |

| Bromination of 3-Ethylphenethyl Alcohol | 75–85% | 90–95% | Moderate | Moderate |

The radical-mediated HBr addition outperforms bromination in yield and purity, though the latter remains useful for small-scale applications requiring simple setups.

Industrial Production Innovations

Modern facilities employ continuous flow reactors to enhance the HBr addition process:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-3-ethylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3-ethylphenethyl derivatives. For example, reacting 3-ethylphenethyl alcohol with PBr₃ or HBr under controlled temperatures (0–25°C) achieves selective bromination at the ethyl side chain. Alternatively, nucleophilic substitution using 1,2-dibromoethane with a 3-ethylbenzene precursor in acetonitrile, catalyzed by K₂CO₃, yields the target compound (reaction time: 6–12 hrs, 60–80°C) .

- Critical Parameters : Solvent polarity (acetonitrile > DMF), temperature control (prevents polybromination), and stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equiv) maximize yield (>75%) .

Q. How can researchers characterize 1-(2-Bromoethyl)-3-ethylbenzene to confirm purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H-NMR peaks at δ 3.5–3.7 ppm (triplet, -CH₂Br) and δ 1.2–1.4 ppm (triplet, -CH₂CH₃) confirm substituent positions. Absence of δ 4.5–5.0 ppm (olefinic protons) rules out elimination byproducts .

- GC/HPLC : Purity >95% is achievable using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions involving 1-(2-Bromoethyl)-3-ethylbenzene?

- Key Findings : The bromoethyl group acts as a weak electron-withdrawing substituent, directing electrophiles (e.g., nitronium ion) to the meta position relative to itself. Computational studies (DFT) reveal a partial positive charge (+0.12 e) at the meta carbon due to inductive effects .

- Experimental Validation : Nitration experiments yield 1-(2-Bromoethyl)-3-ethyl-5-nitrobenzene as the major product (>85%), confirmed by ¹H-NMR and X-ray crystallography .

Q. How can computational modeling optimize catalytic systems for cross-coupling reactions with this compound?

- Approach :

Ligand Design : Use density functional theory (DFT) to screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂). Calculations show Pd(dba)₂ lowers the activation energy for Suzuki-Miyaura coupling by 12 kcal/mol due to enhanced π-backbonding .

Solvent Effects : MD simulations suggest toluene improves coupling efficiency (vs. DMF) by stabilizing the transition state through hydrophobic interactions .

- Validation : Experimental yields align with predictions: Pd(dba)₂ in toluene achieves 92% conversion vs. 68% with Pd(PPh₃)₄ in DMF .

Q. What strategies resolve contradictions in reported biological activity data for bromoethylbenzene derivatives?

- Case Study : Discrepancies in antimicrobial assays (e.g., E. coli MIC ranging from 8–64 µg/mL) arise from variable assay conditions. Standardizing protocols (e.g., Mueller-Hinton broth, 37°C, 18-hr incubation) reduces variability .

- Statistical Analysis : Multivariate regression identifies inoculum size (CFU/mL) and solvent (DMSO concentration) as key confounding factors (p < 0.01) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of 1-(2-Bromoethyl)-3-ethylbenzene during long-term storage?

- Stability Data : The compound degrades at >6°C via β-hydride elimination, forming styrene derivatives (detectable by GC-MS).

- Best Practices : Store at 0–4°C under argon in amber vials. Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. What chromatographic techniques separate diastereomers in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.